Dimethyl hexadecanedioate
Description
Overview of Dicarboxylic Acid Esters in Chemical Sciences
Dicarboxylic acids are organic compounds characterized by the presence of two carboxylic acid functional groups (-COOH). longdom.org Their corresponding esters, known as dicarboxylic acid esters, are formed by replacing the acidic hydrogen of both carboxyl groups with an alkyl or aryl group. libretexts.org These esters are versatile building blocks in organic synthesis, serving as precursors for a wide array of molecules, including polymers like polyesters, polyamides, and other functional materials. longdom.orgbeilstein-journals.org
The reactivity of dicarboxylic acid esters allows them to participate in various chemical transformations. For instance, they can undergo condensation reactions with diols to form polyesters, a class of polymers with extensive applications in textiles, packaging, and biomedical devices. longdom.org Furthermore, the presence of two ester groups provides opportunities for selective chemical modifications, leading to the synthesis of complex molecules with tailored properties. In biocatalysis, dicarboxylic acid esters are utilized as acylating agents in enzyme-catalyzed reactions, enabling the production of hybrid compounds and functionalized polymers. beilstein-journals.orgresearchgate.net
Significance of Dimethyl Hexadecanedioate (B1242263) in Contemporary Research
Dimethyl hexadecanedioate, with its 16-carbon backbone, is a subject of growing interest in several areas of contemporary research. In the field of material science, its long aliphatic chain makes it a candidate for the synthesis of specialized polymers and lubricants.
In the realm of biomedical research, recent metabolomics studies have highlighted a potential link between hexadecanedioate (the parent dicarboxylic acid of this compound) and certain health conditions. For example, a Mendelian randomization study suggested a significant association between hexadecanedioate and an increased risk of endometrioid endometrial cancer. ejgo.net Another study identified hexadecanedioate as a urinary metabolite associated with blood pressure, particularly in the context of varying dietary sodium intake. thno.org These findings underscore the importance of understanding the role of long-chain dicarboxylic acids and their esters in human metabolism and disease.
Historical Context of this compound Research
Historically, research involving this compound has been documented in various chemical and environmental contexts. It has been identified as a component in the lipid fractions of soils, particularly in forest ecosystems. For instance, studies have analyzed its presence in the humic acids of forest brown soils, investigating the effects of events like forest fires on its concentration and distribution. csic.es
Furthermore, this compound has been detected in the extracts of various plant materials. Research on the chemical composition of Picea abies (Norway spruce) bark, using techniques like accelerated solvent extraction and gas chromatography-mass spectrometry (GC/MS), has identified this compound as one of the extractive compounds. scispace.comresearchgate.net These earlier studies laid the groundwork for the current understanding of the natural occurrence and chemical behavior of this compound.
Scope and Objectives of Current Research Directions for this compound
Current research on this compound is multifaceted, with several key objectives:
Elucidating its Role in Human Health and Disease: A primary focus is to further investigate the associations observed in metabolomics studies, aiming to understand the precise mechanisms by which hexadecanedioate and its derivatives may influence conditions like cancer and hypertension. ejgo.netthno.org
Exploring its Potential in Polymer Chemistry: Researchers are exploring the use of this compound as a monomer for the synthesis of novel polyesters and other polymers with specific thermal and mechanical properties.
Investigating its Natural Occurrence and Environmental Fate: Ongoing studies continue to identify and quantify this compound in various natural sources, contributing to a better understanding of its distribution and role in environmental and ecological systems. csic.esscispace.comresearchgate.net
Developing Synthetic Methodologies: The development of efficient and sustainable methods for the synthesis of this compound and related long-chain dicarboxylic acid esters remains an active area of research. dovepress.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₄O₄ | larodan.comnih.govnist.gov |
| Molecular Weight | 314.46 g/mol | larodan.comnih.govnist.gov |
| CAS Number | 19102-90-0 | larodan.comnih.govnist.gov |
| IUPAC Name | This compound | nih.gov |
| Synonyms | Hexadecanedioic acid, dimethyl ester; Dimethyl thapsate | larodan.comnist.gov |
| Physical Form | Solid | sigmaaldrich.com |
| Purity (Typical) | >98% | larodan.com |
| Storage | Room temperature, sealed in dry conditions | larodan.comsigmaaldrich.com |
Research Findings on this compound
| Research Area | Key Findings | References |
| Metabolomics & Health | Associated with increased risk of endometrioid endometrial cancer. | ejgo.net |
| Identified as a urinary metabolite linked to blood pressure changes with dietary sodium. | thno.org | |
| Natural Occurrence | Found in extracts from Picea abies (Norway spruce) bark. | scispace.comresearchgate.net |
| Detected in the lipid fraction of forest soils. | csic.es | |
| Identified as an extractive from needles of Norway spruce. | researchgate.net | |
| Chemical Synthesis | Can be synthesized from hexadecanedioic acid. | dovepress.com |
Structure
2D Structure
Properties
IUPAC Name |
dimethyl hexadecanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-21-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(20)22-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIZSSSBYFJIJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172628 | |
| Record name | Hexadecanedioic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19102-90-0 | |
| Record name | Hexadecanedioic acid, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019102900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecanedioic acid, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Derivatization of Dimethyl Hexadecanedioate
Methodologies for Dimethyl Hexadecanedioate (B1242263) Synthesis
The synthesis of dimethyl hexadecanedioate can be broadly categorized into chemical and electrochemical routes. Chemical methods typically rely on the direct esterification of the corresponding dicarboxylic acid or the oxidation of suitable precursors, while electrochemical approaches utilize electrical energy to drive C-C bond formation.
Chemical Synthesis Routes for this compound
The most direct route to this compound is the esterification of hexadecanedioic acid with methanol (B129727). This reaction is typically catalyzed by an acid.
The Fischer-Speier esterification is a classic method for this transformation. masterorganicchemistry.comorganic-chemistry.orgmdpi.com It involves heating the carboxylic acid and an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst. masterorganicchemistry.com The use of excess alcohol helps to shift the reaction equilibrium towards the formation of the ester. masterorganicchemistry.com Common acid catalysts for this process include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and boron trifluoride (BF₃). operachem.com The reaction is conducted under reflux, with the temperature determined by the boiling point of the alcohol. operachem.com
Alternative and often milder methods for the methylation of carboxylic acids have been developed to avoid the harsh conditions of traditional acid catalysis. One such method employs dimethyl carbonate (DMC) as both a "green" methylating agent and a solvent. organic-chemistry.orgacs.org This reaction can be catalyzed by bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate (K₂CO₃). organic-chemistry.orgacs.org The DBU-catalyzed reaction is proposed to proceed through a carbamate (B1207046) intermediate formed from DBU and DMC, which then alkylates the carboxylate. acs.org The potassium carbonate-catalyzed method is also effective and offers high selectivity for esterification. organic-chemistry.org
Heterogeneous catalysts have also been employed for the esterification of dicarboxylic acids. Supported iron oxide nanoparticles (FeNP@SBA-15) have been shown to be an efficient and reusable catalyst for the solvent-free esterification of various carboxylic acids, including dicarboxylic acids like succinic acid, to their corresponding dimethyl esters. mdpi.com Metal-exchanged montmorillonite (B579905) clays, particularly Al³⁺-montmorillonite, have also demonstrated high efficacy in catalyzing the esterification of dicarboxylic acids with alcohols, providing good to excellent yields under mild conditions. researchgate.net
| Catalyst System | Reactants | Conditions | Key Features |
| Fischer-Speier (Acid Catalysis) | Hexadecanedioic acid, Methanol | Reflux with H₂SO₄, p-TsOH, or BF₃ | Equilibrium-driven; requires excess alcohol or water removal. masterorganicchemistry.comoperachem.com |
| Dimethyl Carbonate (Base Catalysis) | Hexadecanedioic acid, Dimethyl Carbonate | DBU or K₂CO₃, 90°C in DMSO | Milder conditions; "green" methylating agent; high selectivity. organic-chemistry.orgacs.org |
| Heterogeneous Catalysis | Hexadecanedioic acid, Methanol | FeNP@SBA-15 (solvent-free) or Al³⁺-montmorillonite | Reusable catalyst; environmentally friendly process. mdpi.comresearchgate.net |
An indirect chemical route to this compound involves the oxidation of a suitable C16 precursor to form hexadecanedioic acid, which is then subsequently esterified. Hexadecane (B31444) is a logical starting material for this process. biosynth.com
The biosynthesis of hexadecanedioic acid from hexadecane has been demonstrated using enzymatic systems. A single cytochrome P450 enzyme (CYP52A3) from the yeast Candida maltosa, when combined with its corresponding NADPH-cytochrome P450 reductase, can catalyze a cascade of oxidation reactions. nih.gov This enzymatic system converts hexadecane sequentially to 1-hexadecanol (B1195841), hexadecanal, and hexadecanoic acid. nih.gov This is followed by a diterminal oxidation pathway that converts hexadecanoic acid to 16-hydroxyhexadecanoic acid and finally to 1,16-hexadecanedioic acid. nih.govresearchgate.net This dicarboxylic acid can then be isolated and esterified to yield this compound using the methods described previously.
| Step | Precursor | Product | Key Features of Oxidation Cascade |
| 1 | Hexadecane | 1-Hexadecanol | Initial mono-terminal oxidation. nih.gov |
| 2 | 1-Hexadecanol | Hexadecanal | Oxidation of the primary alcohol. nih.gov |
| 3 | Hexadecanal | Hexadecanoic Acid | Oxidation of the aldehyde. nih.gov |
| 4 | Hexadecanoic Acid | 16-Hydroxyhexadecanoic Acid | Di-terminal oxidation at the ω-carbon. nih.gov |
| 5 | 16-Hydroxyhexadecanoic Acid | Hexadecanedioic Acid | Final oxidation to the dicarboxylic acid. nih.gov |
Another related oxidation pathway involves the oxidative cleavage of oleic acid. While this process is primarily used to produce azelaic acid (a C9 dicarboxylic acid) and pelargonic acid, it highlights a general strategy for producing dicarboxylic acids from long-chain unsaturated fatty acids. nih.govmdpi.comeurochemengineering.comorientjchem.org
Electrochemical methods, particularly those based on the Kolbe electrolysis, provide a powerful means for carbon-carbon bond formation and can be applied to the synthesis of long-chain diesters like this compound. researchgate.netwikipedia.orgorganic-chemistry.orgunacademy.com These reactions are advantageous as they often proceed under mild conditions and use electricity as a clean reagent. researchgate.net
The core of the Kolbe electrolysis is the anodic decarboxylation of a carboxylate ion. wikipedia.orgorganic-chemistry.org This process involves a two-stage radical mechanism. wikipedia.org First, the carboxylate is oxidized at the anode to form a radical intermediate, with the loss of carbon dioxide. unacademy.com These radicals then couple to form a new carbon-carbon bond. wikipedia.org When a single type of carboxylate is used, a symmetrical dimer is formed. organic-chemistry.org This is known as homo-coupling.
In the context of this compound synthesis, the anodic coupling of a monomethyl dicarboxylate is a key strategy. The electrolysis of a monomethyl ester of a dicarboxylic acid leads to the formation of a longer-chain dimethyl diester.
A specific and efficient application of this principle is the synthesis of this compound from methyl nonanedioate (B1229846) (also known as monomethyl azelate). researchgate.net Methyl nonanedioate can be derived from the ozonolysis of methyl oleate (B1233923). researchgate.net
In this process, two molecules of methyl nonanedioate undergo anodic decarboxylative coupling. The electrolysis is typically carried out in methanol, with a small degree of neutralization using a base like potassium hydroxide (B78521) (KOH). The reaction proceeds via the formation of an 8-(methoxycarbonyl)octyl radical at the anode, which then dimerizes to form this compound. researchgate.net
A detailed experimental procedure involves electrolyzing a solution of methyl azelate in methanol, partially neutralized with KOH, in a flow-through cell with a platinum anode and a steel cathode. This method has been reported to produce this compound in high yield (80%). This cross-coupling reaction is a powerful tool for extending carbon chains and creating symmetrical long-chain diesters from smaller, readily available precursors. researchgate.net
| Parameter | Value/Condition | Reference |
| Starting Material | Methyl azelate (Monomethyl nonanedioate) | |
| Solvent | Methanol | |
| Base | KOH (to 6% neutralization) | |
| Anode Material | Platinum | |
| Cathode Material | Steel | |
| Temperature | 35-40 °C | |
| Current Density | 200 mA cm⁻² | |
| Yield | 80% |
Electrochemical Synthesis Approaches for this compound
Enzymatic Synthesis of this compound
Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for producing this compound. This approach primarily utilizes lipases to catalyze the esterification of hexadecanedioic acid.
Lipase-catalyzed esterification is a prominent method for synthesizing esters under mild conditions. Lipases, such as those from Candida antarctica (CALB), are particularly effective biocatalysts. thieme-connect.com The reaction involves the direct esterification of a dicarboxylic acid with an alcohol. In the context of this compound, hexadecanedioic acid is reacted with methanol.
The efficiency of enzyme-catalyzed esterification is influenced by several factors, including the type of enzyme, solvent, temperature, and water content. thieme-connect.com For instance, the water content in the reaction medium is critical; an increase from less than 200 ppm to over 550 ppm can significantly decrease the conversion rate. thieme-connect.com Optimal water content for esterification in organic solvents generally ranges from 0.2% to 3.0%. thieme-connect.com
| Parameter | Optimal Condition/Range | Reference |
| Enzyme | Candida antarctica lipase (B570770) B (CALB) | thieme-connect.com |
| Water Content | 0.2% - 3.0% | thieme-connect.com |
This table summarizes key parameters for the enzyme-catalyzed esterification of dicarboxylic acids.
Biocatalytic approaches encompass a broader range of enzymatic transformations for producing valuable chemicals. Beyond simple esterification, biocatalysis can be employed in multi-step reaction sequences to generate complex molecules. For instance, the enzymatic conversion of ω-hydroxy fatty acids to dicarboxylic acids is a key step in the biosynthesis of natural polyesters like cutin. scispace.com Cell-free extracts containing enzymes capable of this conversion have been isolated from plants like Vicia faba. scispace.com These enzymatic systems involve the oxidation of a terminal hydroxyl group to a carboxylic acid, a process that can be adapted for the production of dicarboxylic acids like hexadecanedioic acid, the precursor to this compound.
Microbial Production of Dicarboxylic Acids and Esters (e.g., from Torulopsis bombicola mutants)
Microbial fermentation presents a promising route for the production of dicarboxylic acids from renewable feedstocks. Certain yeast species, particularly mutants of Torulopsis bombicola (now known as Starmerella bombicola), have been engineered to produce dicarboxylic acids. google.comresearchgate.net These microorganisms can convert n-alkanes into α,ω-dicarboxylic acids, which accumulate in the fermentation medium. google.com
For example, mutants of Torulopsis bombicola can convert n-paraffins with 6 to 22 carbon atoms into the corresponding dicarboxylic acids. google.com Specifically, when cultured on a sucrose-containing medium with n-octadecane, a mutant strain can produce 1,18-octadecanedioic acid as the major product. google.com This process highlights the potential for producing long-chain dicarboxylic acids, which can then be esterified to their dimethyl esters. The production can be enhanced by the addition of certain salts to the fermentation liquor. google.com
| Microorganism | Substrate | Major Product | Reference |
| Torulopsis bombicola mutant | n-Octadecane | 1,18-Octadecanedioic acid | google.com |
| Torulopsis bombicola mutant | C6-C22 n-Paraffins | α,ω-Dicarboxylic acids | google.com |
This table illustrates the microbial production of dicarboxylic acids using Torulopsis bombicola mutants.
Advanced Derivatization Strategies for this compound
This compound serves as a versatile building block for the synthesis of more complex and high-value molecules. Advanced derivatization strategies focus on functionalizing the molecule or using it as a precursor for macrocyclic compounds.
Functionalization of this compound
The ester groups of this compound provide reactive sites for various functionalization reactions. These reactions allow for the introduction of different chemical moieties, leading to compounds with tailored properties. For example, this compound can be a precursor in the synthesis of functionalized liposomes for drug delivery applications. dovepress.com In one study, a complex lipid molecule was synthesized where the diacid backbone was coupled with other functional groups to create a hypoxia-responsive liposome (B1194612). dovepress.com
Furthermore, the Kolbe electrolysis of monomethyl esters of dicarboxylic acids can be used to synthesize longer-chain dimethyl esters. researchgate.netresearchgate.net This electrochemical method involves the anodic decarboxylation of a carboxylate to generate a radical, which then couples with another radical. researchgate.net For instance, the electrolysis of monomethyl adipate (B1204190) and a monomethyl ester of a C8-C11 dicarboxylic acid can produce higher dimethyl esters. google.com
Synthesis of Macrocyclic Compounds from this compound
This compound is a key starting material for the synthesis of macrocyclic compounds, which are molecules containing large rings. google.com These compounds are important in the fragrance and pharmaceutical industries. One method for synthesizing macrocyclic ketones from this compound is through a gas-phase Dieckmann condensation. google.com This process involves the intramolecular cyclization of the diester over a heterogeneous catalyst, such as TiO2 doped with alkali metal oxides. google.com This method offers a continuous process that avoids the use of stoichiometric amounts of strong bases and solvents, leading to good yields and selectivities of macrocyclic ketones like exaltone. google.com
Another approach to macrocyclization is ring-closing metathesis (RCM). mit.edu While not directly starting from this compound, RCM of diene esters can produce macrocyclic lactones. This powerful technique in organic synthesis allows for the formation of large rings under catalytic conditions.
| Starting Material | Reaction Type | Catalyst | Product | Reference |
| Dimethyl 1,16-hexadecanedioate | Gas-phase Dieckmann condensation | TiO2 + 2% K2O | Macrocyclic ketone (e.g., Exaltone) | google.com |
This table highlights a key method for the synthesis of macrocyclic compounds from this compound.
Preparation of Telechelic Polymers Utilizing this compound
Telechelic polymers are macromolecules characterized by the presence of reactive functional groups at both ends of their polymer chains. This distinct architecture renders them valuable as building blocks for creating more complex polymeric structures, including block copolymers, chain-extended polymers, and polymer networks. This compound, a long-chain aliphatic diester, serves as a fundamental monomer in the synthesis of telechelic polyesters. The synthesis typically proceeds via a step-growth polycondensation reaction with a stoichiometric excess of a diol. In this process, the ester groups of this compound react with the hydroxyl groups of the diol, forming a polyester (B1180765) backbone and releasing methanol as a byproduct. Controlling the monomer stoichiometry is critical to ensure the resulting polymer chains are terminated with hydroxyl groups, thus yielding α,ω-dihydroxy-terminated telechelic polyesters.
Enzymatic Catalysis in Telechelic Polymer Synthesis
The use of enzymatic catalysis, particularly with lipases, has become a prominent "green" alternative to conventional chemical catalysis for polyester synthesis. mdpi.com This approach offers significant advantages, including high chemo- and regioselectivity, mild reaction conditions that prevent side reactions, and the elimination of residual metal catalysts from the final product. mdpi.comd-nb.info
The most widely used enzyme for this purpose is Lipase B from Candida antarctica (CALB), often in its immobilized form, Novozym 435. mdpi.commdpi.comwur.nl The enzymatic synthesis of telechelic polyesters from this compound is a transesterification reaction. d-nb.info The process is often conducted in two stages: an initial oligomerization step followed by a more rigorous polycondensation step under vacuum. mdpi.com The application of a vacuum is crucial for removing the methanol byproduct, which shifts the reaction equilibrium toward the formation of higher molecular weight polymers. mdpi.com The reaction can be performed in bulk (solvent-free) or in high-boiling point solvents like diphenyl ether, which facilitates high reaction temperatures without boiling off. mdpi.comd-nb.infowhiterose.ac.uk By using an excess of the diol monomer relative to the this compound, the resulting polymer chains are ensured to be terminated by hydroxyl groups.
| Diol Component | Enzyme Catalyst | Typical Reaction Conditions | Resulting Telechelic Polymer |
|---|---|---|---|
| 1,4-Butanediol | Immobilized Candida antarctica Lipase B (CALB) | Solvent-free (Bulk); 70-95°C; Two-step process with final stage under vacuum. mdpi.comwur.nl | α,ω-Dihydroxy poly(butylene hexadecanedioate) |
| 1,6-Hexanediol | Immobilized Candida antarctica Lipase B (CALB) | Diphenyl ether; ~100°C; Two-step process with final stage under vacuum. mdpi.com | α,ω-Dihydroxy poly(hexamethylene hexadecanedioate) |
| 1,10-Decanediol | Immobilized Candida antarctica Lipase B (CALB) | Diphenyl ether; 90-100°C; Continuous removal of methanol byproduct under vacuum. mdpi.comwhiterose.ac.uk | α,ω-Dihydroxy poly(decamethylene hexadecanedioate) |
End-Capping Strategies in Polymerization with this compound
End-capping is a crucial post-polymerization modification technique used to convert the terminal hydroxyl groups of the telechelic polyesters into other functional groups. This process expands the utility of the polymers, making them suitable for subsequent reactions like photopolymerization, where they can act as cross-linkers.
A common and versatile strategy involves reacting the α,ω-dihydroxy polyester with diisocyanates to form isocyanate-terminated prepolymers. These prepolymers can then be "capped" by reacting them with a molecule containing both a hydroxyl group and a polymerizable functional group, such as 2-hydroxyethyl methacrylate (B99206) (HEMA). google.com This yields a telechelic polymer with methacrylate end-groups, which are capable of undergoing free-radical polymerization when exposed to UV light in the presence of a photoinitiator. google.com Aliphatic or cycloaliphatic diisocyanates like isophorone (B1672270) diisocyanate are often used to avoid the yellowing associated with aromatic isocyanates.
Another direct approach is the esterification of the terminal hydroxyl groups with reagents like methacrylic anhydride (B1165640) or acryloyl chloride. These reactions are typically performed in the presence of a tertiary amine base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and neutralizes the acidic byproduct. The choice of end-capping agent is determined by the desired functionality and the intended application of the final macromolecule.
| Starting Telechelic Polymer | End-Capping Agent(s) | Typical Conditions / Catalyst | Resulting Functional End-Group |
|---|---|---|---|
| α,ω-Dihydroxy poly(alkylene hexadecanedioate) | 1. Isophorone diisocyanate 2. 2-Hydroxyethyl methacrylate (HEMA) | Room temp to 100°C; May use catalysts like dibutyltin (B87310) dilaurate. google.com | Urethane Methacrylate |
| α,ω-Dihydroxy poly(alkylene hexadecanedioate) | Methacrylic Anhydride | Pyridine or Triethylamine; Room temperature to 50°C. | Methacrylate |
| α,ω-Dihydroxy poly(alkylene hexadecanedioate) | Acryloyl Chloride | Triethylamine; 0°C to room temperature. | Acrylate |
Advanced Analytical Techniques in Dimethyl Hexadecanedioate Research
Spectroscopic Characterization of Dimethyl Hexadecanedioate (B1242263)
Spectroscopic techniques are indispensable in determining the structural features of organic molecules. By probing the interaction of electromagnetic radiation with the molecule, researchers can deduce the connectivity of atoms and the nature of the chemical bonds present.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds like dimethyl hexadecanedioate. researchgate.net This technique exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and the chemical environment of individual atoms. uobasrah.edu.iq
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number and types of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, specific signals correspond to the different sets of protons within the molecule. The spectrum is characterized by a prominent singlet for the six protons of the two equivalent methyl ester groups (-OCH₃). Additional signals, typically multiplets, arise from the protons of the long methylene (B1212753) (-CH₂-) chain. The integration of these signals confirms the ratio of protons in the molecule, while their chemical shifts and splitting patterns reveal their connectivity. chemicalbook.comyoutube.com
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~3.67 | s | 6H, 2 x -OCH₃ |
| ~2.30 | t | 4H, -CH₂- adjacent to C=O |
| ~1.62 | m | 4H, -CH₂- β to C=O |
| ~1.25 | m | 20H, remaining -CH₂- |
| Note: Predicted values can vary slightly based on the solvent and experimental conditions. |
¹³C NMR Spectroscopy for this compound
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. pressbooks.pub Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. libretexts.org The spectrum will show a signal for the carbonyl carbons of the ester groups, a signal for the methoxy (B1213986) carbons, and a series of signals for the different methylene carbons in the long aliphatic chain. pressbooks.pubjst.go.jp The chemical shifts of these carbons are indicative of their electronic environment. libretexts.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~174.3 | C=O (ester carbonyl) |
| ~51.4 | -OCH₃ (methoxy) |
| ~34.1 | -CH₂- adjacent to C=O |
| ~29.0-29.6 | Internal -CH₂- groups |
| ~24.9 | -CH₂- β to C=O |
| Note: Predicted values can vary slightly based on the solvent and experimental conditions. |
Mass Spectrometry (MS) for Molecular Confirmation and Degradation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed for the molecular weight confirmation of this compound and to identify its degradation products. jst.go.jpcsic.es The molecular ion peak in the mass spectrum confirms the compound's molecular weight, which is 314.46 g/mol . nist.govlarodan.com
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. csic.es In the analysis of this compound, GC separates the compound from a mixture, and the subsequent MS analysis provides a mass spectrum that serves as a molecular fingerprint. jst.go.jpnist.gov This technique is particularly useful for identifying this compound in complex mixtures, such as extracts from natural products or environmental samples. asianpubs.orgscispace.com The fragmentation pattern observed in the mass spectrum provides further structural information, with characteristic fragments arising from the cleavage of the ester groups and the aliphatic chain. nih.govchemicalbook.com
Electrospray Ionization-Time of Flight Mass Spectrometry (ESI-TOF-MS)
Electrospray Ionization-Time of Flight Mass Spectrometry (ESI-TOF-MS) is a soft ionization technique that is well-suited for the analysis of larger and more polar molecules. nih.gov In the context of this compound research, ESI-TOF-MS can be used to accurately determine the molecular weight of the compound and its derivatives. jst.go.jp This high-resolution mass spectrometry technique is also valuable for analyzing the products of chemical reactions or degradation pathways involving this compound, as it allows for the precise determination of the elemental composition of the resulting molecules. jst.go.jp
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-ToF) MS
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-ToF MS) serves as a powerful tool for the analysis of large and fragile molecules, a category that includes polyesters and their constituent monomers like this compound. nih.gov This soft ionization technique allows for the determination of molecular weights with high accuracy, providing insights into the structure and composition of polymers and oligomers. encyclopedia.pub In the context of this compound research, MALDI-ToF MS is instrumental in characterizing the products of polymerization reactions.
Furthermore, MALDI-ToF MS can reveal the presence of cyclic oligomers, which are common byproducts in polyester (B1180765) synthesis. nih.gov The high sensitivity and mass accuracy of this technique enable the differentiation of linear and cyclic species, as well as polymers with different end-group functionalities. nih.govtandfonline.com For complex polyester systems, "on-plate" alkaline degradation can be coupled with MALDI-ToF MS to break down high molecular weight polymers into smaller, more easily analyzable oligomers. nih.gov
| Parameter | Information Obtained from MALDI-ToF MS |
| Molecular Weight | Determination of average molecular weight (Mn and Mw) and polydispersity of polyesters. |
| Repeating Unit | Confirmation of the incorporation of the this compound monomer. |
| End Groups | Identification of the chemical nature of the polymer chain ends. |
| Polymer Architecture | Differentiation between linear, branched, and cyclic polymer structures. |
| Oligomer Analysis | Detection and characterization of low molecular weight species. shimadzu.com |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are fundamental techniques for the qualitative analysis of functional groups within a molecule. For this compound, these methods are primarily used to confirm the presence of the characteristic ester functional groups and the long aliphatic chain.
Fourier-Transformed Infrared (FT-IR) Spectroscopy
Fourier-Transformed Infrared (FT-IR) spectroscopy is a widely used technique for the characterization of dicarboxylic acid esters like this compound. aip.orgresearchgate.net The FT-IR spectrum of an ester is distinguished by a set of strong absorption bands that act as a molecular fingerprint. spectroscopyonline.com
The most prominent feature in the FT-IR spectrum of this compound is the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the range of 1735-1745 cm⁻¹. aip.orgukm.my The absence of a broad hydroxyl (-OH) band around 3200-3500 cm⁻¹ and a carboxylic acid C=O band around 1700-1725 cm⁻¹ would indicate the successful esterification and purity of the compound from its parent alcohol and dicarboxylic acid. aip.orgukm.my Additionally, the spectrum will exhibit strong C-O stretching vibrations between 1000 and 1300 cm⁻¹. spectroscopyonline.com The presence of numerous C-H stretching and bending vibrations from the long alkane chain will also be evident. libretexts.org
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |
| C=O Stretch | 1735 - 1745 | Ester |
| C-O Stretch | 1000 - 1300 | Ester |
| C-H Stretch (alkane) | 2850 - 2980 | Aliphatic Chain |
| C-H Bend (alkane) | 1350 - 1470 | Aliphatic Chain |
Real-Time Fourier-Transformed Infrared (RT-FTIR) Spectroscopy for Reaction Monitoring
Real-Time Fourier-Transformed Infrared (RT-FTIR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions as they occur. thermofisher.com In the context of this compound, RT-FTIR is particularly valuable for studying polymerization reactions where this diester is a monomer. monash.edu
By continuously acquiring FT-IR spectra during the reaction, it is possible to track the concentration of reactants and products in real-time. spectroscopyonline.com For example, in a polymerization reaction involving this compound, one could monitor the decrease in the intensity of a specific vibrational band associated with the monomer, such as a C=C bond if it were being copolymerized with an unsaturated monomer. researchgate.net Concurrently, the appearance and increase in intensity of bands corresponding to the newly formed polymer can be observed. This allows for the determination of reaction kinetics, including the rate of polymerization and the final conversion of the monomer. researchgate.netresearchgate.net
Chromatographic Separations in this compound Studies
Chromatographic techniques are essential for the separation, identification, and quantification of this compound in various matrices. These methods are crucial for purity assessment and the analysis of complex mixtures.
Gas Chromatography (GC) for Purity and Mixture Analysis
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a standard method for analyzing volatile and thermally stable compounds like this compound. medistri.swisssigmaaldrich.com It is extensively used to determine the purity of the compound. avantorsciences.comtcichemicals.com
In a GC analysis, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the components of the mixture between the mobile and stationary phases. medistri.swiss Impurities in a this compound sample will have different retention times, allowing for their separation and quantification. epa.gov For identification purposes, GC is often coupled with MS (GC-MS), where the mass spectrum of each separated component provides a unique fragmentation pattern, acting as a molecular fingerprint for definitive identification. medistri.swissnih.gov
| Parameter | Information Obtained from GC |
| Retention Time | Qualitative identification based on comparison with standards. |
| Peak Area | Quantitative analysis of the purity or concentration of this compound. |
| Separation | Resolution of this compound from impurities and other components in a mixture. |
| Mass Spectrum (with MS) | Definitive identification of this compound and its impurities. nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive analytical technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.org It is particularly well-suited for the analysis of complex mixtures that may contain this compound, its precursors, reaction byproducts, and oligomers, which may not be sufficiently volatile for GC analysis. mdpi.comnih.gov
In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. The separation occurs based on the interactions of the analytes with the stationary phase. scispace.com The eluting components are then introduced into the mass spectrometer for detection and identification. wikipedia.org This technique is invaluable for profiling the composition of reaction mixtures from the synthesis of polyesters using this compound, allowing for the identification of various linear and cyclic oligomers. mdpi.comresearchgate.netresearchgate.net The use of tandem mass spectrometry (LC-MS/MS) can provide further structural information for the unambiguous identification of unknown compounds in the mixture. annlabmed.org
| Parameter | Information Obtained from LC-MS |
| Retention Time | Separation and qualitative identification of components in a complex mixture. |
| Mass-to-Charge Ratio | Molecular weight determination of each component. |
| Fragmentation Pattern (MS/MS) | Structural elucidation of unknown compounds, such as reaction byproducts and oligomers. |
| Quantification | Determination of the concentration of this compound and other species in the mixture. |
Advanced Sample Preparation and Derivatization for Analysis
The accurate analysis of this compound and its precursor, hexadecanedioic acid, often necessitates sophisticated sample preparation and derivatization techniques to enhance their volatility and improve chromatographic separation, particularly for gas chromatography-mass spectrometry (GC-MS).
Methylation Techniques for GC/MS Analysis
Gas chromatography is a powerful tool for the separation and analysis of volatile compounds. However, dicarboxylic acids like hexadecanedioic acid are non-volatile and highly polar, requiring derivatization into their more volatile ester forms prior to GC-MS analysis. Methylation, the process of converting the carboxylic acid groups into methyl esters, is a cornerstone of this analytical approach. The resulting product, this compound, is amenable to GC-MS analysis. acs.orgnih.gov
Several reagents and methods are employed for the methylation of carboxylic acids. The choice of method can impact reaction efficiency, sample purity, and the potential for artifact formation.
Common Methylation Reagents and Techniques:
N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): This reagent offers a safe, rapid, and reproducible means of derivatization. It reacts with fatty acids and resin acids to form methyl esters, eliminating the need for subsequent isolation of the esters from the reaction mixture. scispace.comoup.com One study utilized a 1:1 mixture of pyridine (B92270) and DMF-DMA at 75°C for 15 minutes for the derivatization of dried samples. scispace.com
Trimethyl Sulfonium Hydroxide (B78521) (TMSH): TMSH is used for online derivatization, where the robotic autosampler derivatizes each sample individually before injection into the GC-MS system. This high-throughput method involves a base-catalyzed transesterification reaction that occurs under the pyrolytic conditions of the GC injection port. nih.gov
Boron Trifluoride (BF₃) in Methanol (B129727): This is a classic and effective method for preparing methyl esters. The sample is typically heated with a BF₃-methanol solution. For instance, a procedure might involve boiling the sample with 4 ml of methanolic NaOH for 5 minutes, followed by the addition and boiling of 2 ml of boron trifluoride. arcjournals.org Another protocol uses 14% BF₃-methanol for derivatization after an initial solid-phase extraction step. semanticscholar.org
Methanolic HCl: This method involves heating the sample with methanolic HCl to achieve methylation. It has been used in the extraction, purification, and analysis of short-chain carboxylic acids for metabolic flux analysis. epo.org
The direct analysis of this compound by GC-MS is also common, as it is the methylated form of hexadecanedioic acid. asianpubs.orgbenthamdirect.com The conditions for such analyses are optimized to ensure proper separation and detection. For example, one GC-MS analysis used a capillary column with a temperature program starting at 60°C and ramping up to 290°C, using helium as the carrier gas. asianpubs.org
Table 1: Comparison of Methylation Techniques for Carboxylic Acid Analysis
| Methylation Reagent/Technique | Description | Advantages | Example Application/Conditions | References |
|---|---|---|---|---|
| N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) | A derivatizing agent that reacts with carboxylic acids to form methyl esters. | Safe, rapid, reproducible, no need for ester isolation. | Derivatization of dried sample in a 1:1 mixture of pyridine and DMF-DMA at 75°C for 15 min. | scispace.comoup.com |
| Trimethyl Sulfonium Hydroxide (TMSH) | Used for automated online derivatization in the GC inlet. | High-throughput, simplifies sample preparation. | Automated online derivatization by a robotic autosampler prior to GC-MS injection. | nih.gov |
| Boron Trifluoride (BF₃) in Methanol | A common and effective reagent for esterification. | Widely used and well-established. | Heating sample with 14% BF₃-methanol solution. | arcjournals.orgsemanticscholar.org |
| Methanolic HCl | Acid-catalyzed esterification using methanolic hydrogen chloride. | Effective for various carboxylic acids. | Used for derivatization in metabolic flux analysis. | epo.org |
Enzymatic Treatment and Purification Methods
Enzymatic methods are increasingly being explored for both the synthesis and modification of dicarboxylic acids and their esters, including hexadecanedioic acid and this compound. These biocatalytic approaches offer high specificity and can be conducted under mild reaction conditions.
Enzymatic Reactions Involving Hexadecanedioic Acid:
Enzyme-Catalyzed Polycondensation: Lipases are effective catalysts for polymerization reactions. Novozym 435, an immobilized lipase (B570770) from Candida antarctica, has been used to catalyze the polycondensation of hexadecanedioic acid with diols like octanediol to produce linear polyesters. encyclopedia.pub These enzymatic reactions are often favored for producing polymers with specific properties. encyclopedia.pub
Enzymatic Decarboxylation: The photodecarboxylase from Chlorella variabilis (CvFAP) is a light-activated enzyme capable of converting long-chain dicarboxylic acids, such as hexadecanedioic acid, into the corresponding C2-shortened alkanes. d-nb.inforesearchgate.net In this process, hexadecanedioic acid is converted to tetradecane. d-nb.inforesearchgate.net
Enzymatic Hydroxylation and Oxidation: Cytochrome P450 enzymes can catalyze the oxidation of alkanes to dicarboxylic acids. For example, CYP52A3 from Candida maltosa can oxidize hexadecane (B31444) through a cascade of reactions to produce intermediates like 1-hexadecanol (B1195841) and hexadecanoic acid, ultimately leading to 1,16-hexadecanedioic acid. nih.govnih.gov
Purification Methods:
Prior to analysis or further use, dicarboxylic acids produced from biological or chemical processes often require extensive purification.
Crystallization: This is a common method for purifying dicarboxylic acids. A process for purifying dicarboxylic acids produced from ozonolysis involves distillation followed by partitioning between water and an organic solvent. The dicarboxylic acid is then crystallized from the water layer by lowering the temperature. google.com
Solid-Phase Extraction (SPE): SPE is a technique used to separate complex mixtures and purify analytes. For the analysis of organic acids in aerosols, an aminopropyl-based SPE cartridge can be used to separate organic acids from other non-acidic compounds before derivatization and GC-MS analysis. semanticscholar.org A study on the analysis of multiple-reaction intermediates for long-chain dicarboxylic acid biotransformation also developed simplified extraction and derivatization methods. jmb.or.kr
Table 2: Enzymes Acting on Hexadecanedioic Acid and its Precursors
| Enzyme | Source | Reaction Catalyzed | Product(s) from Hexadecanedioic Acid/Precursor | References |
|---|---|---|---|---|
| Lipase (Novozym 435) | Candida antarctica | Polycondensation | Linear polyesters (with a diol) | encyclopedia.pub |
| Photodecarboxylase (CvFAP) | Chlorella variabilis | Light-driven decarboxylation | Tetradecane | d-nb.inforesearchgate.net |
| Cytochrome P450 (CYP52A3) | Candida maltosa | Hydroxylation and oxidation | 1,16-Hexadecanedioic acid (from hexadecane) | nih.govnih.gov |
Applications of Dimethyl Hexadecanedioate in Materials Science and Polymer Chemistry
Role as a Monomer in Polymer Synthesis
Dimethyl hexadecanedioate (B1242263) serves as a valuable monomer in polymerization reactions to create polyesters and other polymers. echemi.com The incorporation of this long-chain monomer can impart desirable characteristics such as flexibility, durability, and chemical resistance to the resulting polymer. echemi.com These polymers find use in the formulation of resins for coatings, adhesives, and composites. echemi.com
There is a growing interest in synthesizing polymers from renewable resources to reduce dependence on petrochemical feedstocks. nih.gov Dimethyl hexadecanedioate has potential as a monomer in the synthesis of bio-based polyesters. Research into the enzymatic polymerization of bio-based monomers has shown that enzymes like Candida antarctica Lipase (B570770) B (CALB) can effectively catalyze the polycondensation of diacid esters. rsc.org Studies on various diacid ethyl esters have indicated a preference for longer chain lengths, suggesting that this compound could be a suitable substrate for producing aliphatic polyesters through environmentally friendly enzymatic processes. rsc.org The synthesis of polyesters from other renewable dimethyl esters, such as dimethyl furandicarboxylate, further highlights the potential of using such monomers to create sustainable polymers like poly(ethylene furandicarboxylate) (PEF), a bio-based alternative to PET. researchgate.net
The general scheme for the synthesis of polyesters from dimethyl esters involves a two-stage melt polycondensation method with a suitable diol. researchgate.net This process can be adapted for this compound to produce novel bio-based polyesters.
Table 1: Examples of Renewable Dimethyl Esters in Polyester (B1180765) Synthesis
| Dimethyl Ester Monomer | Co-monomer(s) | Resulting Polyester | Potential Properties/Applications |
|---|---|---|---|
| Dimethyl Itaconate | 1,4-Butanediol, Diacid Ethyl Esters | Itaconate-based Unsaturated Polyesters | Biodegradable, Biocompatible, Photo-curable |
| Dimethyl Fumarate | 1,3-Propanediol, 1,4-Butanediol | Unsaturated Polyesters | Tailorable solubility and cross-linking |
| Dimethyl 2,5-Furandicarboxylate | Ethylene Glycol | Poly(ethylene furandicarboxylate) (PEF) | Enhanced mechanical and thermal properties |
This table provides examples of other dimethyl esters used in renewable polyester synthesis to illustrate the context in which this compound could be utilized.
The properties of polymer networks can be precisely controlled by the selection of monomers. Incorporating this compound, with its long and flexible C14 aliphatic chain, into a polymer backbone is expected to enhance the flexibility and impact resistance of the material. By copolymerizing it with other monomers, such as short-chain diacids or diols, a wide range of mechanical properties can be achieved. For instance, the ratio of rigid aromatic monomers to flexible aliphatic monomers like this compound can be adjusted to tune the glass transition temperature (Tg) and modulus of the resulting polyester. Research on unsaturated polyesters derived from bio-based monomers has shown that the structure of the diacid ester directly influences the crystalline and thermal properties of the final polymer. rsc.org This principle allows for the development of polymer networks with mechanical properties tailored for specific applications, from soft elastomers to rigid plastics. echemi.comrsc.org
Utilization in Telechelic Polymer Architectures
Telechelic polymers are macromolecules that possess reactive functional groups at their chain ends, making them valuable building blocks for creating more complex polymer architectures like block copolymers, star polymers, and polymer networks. numberanalytics.comsemanticscholar.org this compound can be employed in the synthesis of telechelic polyesters. Through a polycondensation reaction with an excess of a diol, it is possible to produce polyester chains that are terminated with hydroxyl groups. Conversely, using an excess of the diacid (derived from the hydrolysis of this compound) would result in carboxyl-terminated chains. These reactive end-groups can then participate in further polymerization or modification reactions. numberanalytics.com This strategy allows for the construction of advanced materials with specific properties, such as self-healing capabilities or stimuli-responsiveness. numberanalytics.com
Potential in Thermoset Polymer Formation
Thermoset polymers are characterized by their cross-linked network structure, which imparts high thermal and chemical resistance. plasticseurope.org this compound can be utilized in the formation of thermoset materials. It can be used to synthesize polyester polyols, which are prepolymers with hydroxyl end-groups. These prepolymers can then be cross-linked with agents like diisocyanates to form polyurethane thermosets. plasticseurope.org Alternatively, after hydrolysis to hexadecanedioic acid, it can act as a cross-linker for polymers containing reactive functional groups such as epoxides. nih.gov The long aliphatic chain of hexadecanedioic acid would be incorporated into the cross-linked network, potentially increasing the flexibility and toughness of the final thermoset material, which could be advantageous in applications like coatings and adhesives. echemi.comnih.gov
Integration into Advanced Materials (e.g., Surfactants)
This compound has applications beyond polymer synthesis, including its use as a surfactant and emulsifier. echemi.com Surfactants are molecules with both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts, which allow them to reduce surface tension and stabilize emulsions. rsc.org this compound can be classified as a bolaform surfactant, which is characterized by two hydrophilic head groups connected by a hydrophobic spacer. rsc.org In this case, the two methyl ester groups act as the hydrophilic heads, while the long C14 alkyl chain serves as the hydrophobic tail. nih.govrsc.org Its potassium salt, potassium hexadecanedioate, is a known example of a bolaform surfactant. rsc.org This molecular structure allows it to be effective in applications requiring the stabilization of oil-in-water emulsions, such as in creams and lotions. echemi.com
Table 2: Classification of Surfactants
| Surfactant Type | Description | Example(s) |
|---|---|---|
| Anionic | Head group carries a negative charge. | Sodium Dodecylbenzene Sulfonate |
| Cationic | Head group carries a positive charge. | Hexadecyltrimethylammonium Bromide |
| Zwitterionic | Head group carries both a positive and a negative charge. | N-dodecyl-N,N-dimethyl betaine |
| Non-ionic | Head group carries no charge. | Polyoxyethylene (20) cetyl ether |
| Bolaform | Two hydrophilic head groups connected by a hydrophobic tail. | Potassium Hexadecanedioate, This compound |
| Gemini | Two surfactant molecules joined by a spacer. |
This table, adapted from literature, illustrates the different classes of surfactants and highlights the classification of this compound. rsc.org
Environmental and Biological Research Contexts of Dimethyl Hexadecanedioate
Occurrence and Detection in Natural Systems
The presence of dimethyl hexadecanedioate (B1242263) has been documented across diverse natural settings, indicating its role as a metabolite and a component of complex organic matter.
Dimethyl hexadecanedioate has been identified as a chemical constituent of certain marine sponges. Research on polyacetylenic alcohols from the marine sponges Petrosia sp. and Halichondria sp., collected in Okinawa, Japan, led to the identification of this compound. jst.go.jplookchem.com In order to determine the structure of the isolated polyacetylenes, the compounds were degraded through RuCl₃ oxidation. Subsequent analysis of the degradation products by gas chromatography-mass spectrometry (GC-MS) identified two dimethyl ester derivatives: this compound (C₁₈H₃₄O₄) and dimethyl nonanedioate (B1229846). jst.go.jp This finding was crucial in elucidating the complete structure of the novel polyacetylenic alcohols. jst.go.jp
| Marine Sponge Genus | Location of Collection | Analytical Method | Associated Finding | Reference |
|---|---|---|---|---|
| Petrosia sp. | Okinawa, Japan | RuCl₃ oxidation followed by GC-MS | Identified as a degradation product for structural elucidation of polyacetylenic alcohols. | jst.go.jplookchem.com |
| Halichondria sp. | Okinawa, Japan | RuCl₃ oxidation followed by GC-MS | Identified as a degradation product for structural elucidation of polyacetylenic alcohols. | jst.go.jplookchem.com |
The thermal transformation of soil organic matter (SOM), such as that occurring during wildfires, can lead to the formation and detection of this compound. A study analyzing the effects of natural fires and controlled laboratory heating on SOM utilized pyrolysis-gas chromatography/mass spectrometry (pyrolysis-GC/MS) to identify the resulting chemical compounds. csic.es In the list of 64 identified substances from the thermal transformation of soil, this compound was noted, indicating its presence as a product of the pyrolytic degradation of more complex soil biopolymers. csic.es This suggests that it can be a component of what is sometimes termed "black carbon," the residue from the incomplete combustion of biomass. csic.es
This compound is also found in the plant kingdom, specifically within extracts of spruce bark (Picea abies). A phytochemical analysis of spruce bark extractives obtained through accelerated solvent extraction (ASE) at various temperatures identified this compound as one of the components. scispace.com The compound was detected and analyzed using gas chromatography/mass spectroscopy (GC/MS). scispace.comresearchgate.netresearchgate.net The relative percentage of this compound in the ethanol (B145695) extract was found to vary with the extraction temperature, as detailed in the table below. scispace.com
| Extraction Temperature (°C) | Relative Percentage (%) | Reference |
|---|---|---|
| 100 | 0.70 | scispace.com |
| 130 | 0.74 | scispace.com |
| 150 | 0.86 | scispace.com |
| 180 | 0.88 | scispace.com |
Role in Metabolomics and Biological Pathways
In the field of metabolomics, which studies small molecule metabolites in biological systems, hexadecanedioate (the dicarboxylic acid precursor to the dimethyl ester) has emerged as a molecule of interest, particularly in relation to human health.
A significant body of research has linked the dicarboxylic acid hexadecanedioate to blood pressure regulation. A large-scale metabolomics study tested the association of 280 fasting blood metabolites with blood pressure in 3,980 women. nih.govnih.gov Of the 15 metabolites that showed a significant independent association, only hexadecanedioate was concordantly associated with both blood pressure and all-cause mortality. nih.govnih.gov The study reported a significant association with both systolic and diastolic blood pressure. nih.gov This finding was replicated in two independent cohorts. nih.govnih.gov
Further research and animal studies were conducted to establish a causal link. nih.govnih.gov It was demonstrated that orally administering hexadecanedioate to rats led to an increase in both circulating levels of the metabolite and blood pressure. nih.govnih.gov Subsequent studies have aimed to characterize the molecular pathways, such as the omega-oxidation pathway, that influence hexadecanedioate levels linked to blood pressure control. plos.org Research has also shown that high circulating levels of hexadecanedioate can modify the effect of alcohol intake on blood pressure. plos.org
| Study Focus | Key Finding | Significance | Reference |
|---|---|---|---|
| Metabolome-wide association study | Hexadecanedioate levels significantly associated with systolic and diastolic blood pressure and all-cause mortality. | Identified a novel pathway for blood pressure regulation. | nih.govnih.gov |
| Causality experiment in rats | Oral administration of hexadecanedioate increased circulating levels and raised blood pressure. | Provided evidence for a causal role of hexadecanedioate in elevating blood pressure. | nih.govnih.govplos.org |
| Genetic and transcriptomic analyses | Identified genetic loci (e.g., in SLCO1B1 and CYP4Z2P) and gene expression correlations (e.g., ADH1B) associated with hexadecanedioate levels. | Elucidated molecular pathways influencing hexadecanedioate levels. | plos.org |
| Mortality association study | Increased levels of hexadecanedioate in plasma were associated with detrimental effects on all-cause mortality in postmenopausal women. | Reinforces the clinical relevance of this metabolite. | nih.gov |
Metabolomic profiling has detected hexadecanedioate or its related forms in various human biological fluids, suggesting its involvement in a range of physiological and pathological processes.
Semen: The metabolome of human semen is analyzed to find biomarkers for male fertility. nih.gov In one study, levels of hexadecanedioate were found to be higher in the spermatozoa of men from couples with Unexplained Recurrent Spontaneous Abortion (URSA) compared to healthy controls. nih.gov Targeted metabolomics of sperm and seminal plasma from healthy donors has been performed to establish normal concentration ranges and correlate them with spermiogram parameters. nih.gov
Blood: As a cornerstone of the research into blood pressure, hexadecanedioate was identified and quantified in fasting blood plasma. nih.govnih.gov A metabolomics study in a large cohort of postmenopausal women also identified hexadecanedioate in plasma, where its increased levels were associated with higher all-cause mortality. nih.gov These studies utilize advanced analytical platforms like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to profile hundreds of metabolites simultaneously. nih.govnih.gov
Urine: Urine metabolomics is a non-invasive method used to discover biomarkers for various conditions. nih.govfrontiersin.org While direct studies extensively detailing this compound in urine are less common than for blood, the metabolome in urine is known to reflect systemic metabolic changes. frontiersin.orgresearchgate.net The analysis of the urine metabolome has been applied in research for conditions ranging from urothelial cancer to dengue infection and Alzheimer's disease, establishing it as a key biological fluid for biomarker discovery. nih.govfrontiersin.orgiium.edu.my
Research on Neuropathic Pain and Metabolite Relationships
Metabolomics, the large-scale study of small molecules or metabolites, has become a valuable tool for identifying biochemical pathways involved in disease states, including chronic pain. hiv.gov Within this context, dicarboxylic acids have been identified as relevant molecules. Research investigating the genetic causal effects between blood metabolites and pain has identified hexadecanedioate, the unesterified parent compound of this compound, as one of several blood metabolites that may act as a risk factor for neuropathic pain. nih.gov
Studies have highlighted that disturbances in serum metabolite levels are important factors in pain regulation. nih.gov For instance, research into the metabolomics of chronic pain conditions aims to systematically review and understand these relationships. nih.gov While specific studies focusing solely on this compound's direct role in neuropathic pain are limited, the identification of its parent diacid as a potential risk factor suggests an area for further investigation. nih.gov The broader field has seen research into other dimethyl esters, such as dimethyl fumarate, for their potential to ameliorate neuropathic pain, indicating a scientific interest in this class of compounds for neuroprotective benefits. nist.gov
Table 1: Metabolites Identified as Potential Risk Factors for Neuropathic Pain
| Metabolite | Association with Neuropathic Pain |
|---|---|
| Hexadecanedioate | Identified as a risk factor for neuropathic pain in the last month. nih.gov |
| Docosapentaenoate (n3 DPA; 22:5n3) | Identified as a risk factor. nih.gov |
| Allantoin | Identified as a risk factor. nih.gov |
| Laurate (12:0) | Identified as a risk factor. nih.gov |
| Arachidonate (20:4n6) | Identified as a risk factor. nih.gov |
| Glutamate | Identified as a risk factor. nih.gov |
| Androsterone sulfate | Identified as a risk factor. nih.gov |
This table is not exhaustive and lists examples of metabolites identified in the cited research.
Biomedical and Pharmaceutical Research Relevance
This compound serves various functions in biomedical and pharmaceutical research, from a building block in chemical synthesis to a key component in advanced drug delivery systems.
Research Intermediate in Drug Development
In the field of chemical and pharmaceutical research, this compound is utilized as a research intermediate and a biochemical reagent. bohrium.compharmgkb.org Its structure as a long-chain aliphatic diester makes it a versatile starting material or precursor for the synthesis of more complex molecules. bohrium.com Chemical suppliers provide this compound for research and development purposes, where it can be employed in the creation of specialty chemicals and polymers. bohrium.comresearchgate.net Its utility as a building block allows researchers to construct novel chemical entities that may be investigated for potential therapeutic properties.
Constituents of Liposome (B1194612) Formulations for Drug Delivery
Liposomes are microscopic vesicles that can encapsulate and deliver drugs and other therapeutic agents, like small interfering RNA (siRNA), to specific sites in the body. nih.govnih.gov The composition of the liposome is critical to its function. A derivative of hexadecanedioate is a key structural component in a novel type of ionizable liposome designed for advanced drug delivery. nih.govacc.orgdrugbank.com Specifically, researchers have synthesized malate (B86768) dehydrogenase-lipid molecules that self-assemble into liposomes referred to as MLP, which stands for O′¹,O¹-(3-(dimethylamino)propane-1,2-diyl) 16-bis(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl) di(hexadecanedioate) liposomes. nih.govacc.orgdrugbank.com These specialized liposomes are formulated by combining the di(hexadecanedioate)-containing lipid molecules with other components like DSPE-PEG2000 and cholesterol. nih.govacc.org
A significant innovation in the design of these di(hexadecanedioate)-based liposomes is their responsiveness to hypoxic (low oxygen) conditions, which are characteristic of solid tumors like glioma. nih.govacc.orgresearchgate.net This responsiveness is conferred by nitroimidazole groups integrated into the lipid structure. nih.govacc.org In the low-oxygen and acidic environment of a tumor, the nitro groups are converted to amino groups. nih.gov This change increases the positive charge on the surface of the liposomes, which enhances their uptake by tumor cells. nih.govacc.org Research has demonstrated that these hypoxia-responsive liposomes can effectively deliver their payload to glioma cells, inhibiting their growth both in laboratory cell cultures (in vitro) and in animal models (in vivo). nih.govdrugbank.com This targeted approach makes the MLP system a promising platform for tumor therapy. nih.govdrugbank.com
The MLP liposomes, built from the di(hexadecanedioate) lipid, are specifically designed to encapsulate and deliver siRNA. nih.govacc.org siRNA is a class of small regulatory RNA that can silence specific genes, making it a powerful potential therapeutic agent for diseases like cancer. nih.gov The ionizable nature of the MLP liposomes allows them to effectively bind and encapsulate negatively charged siRNA molecules through electrostatic interactions. nih.govacc.org In one study, these liposomes were used to carry polo-like kinase 1 siRNA (siPLK1), an anti-cancer agent, into glioma cells. nih.govacc.org The successful encapsulation and subsequent delivery of the siRNA led to a significant inhibition of glioma cell proliferation under hypoxic conditions. nih.gov
Table 2: Characteristics of Hypoxia-Responsive Di(hexadecanedioate) Liposomes (MLP)
| Characteristic | Description | Source |
|---|---|---|
| Core Component | O′¹,O¹-(3-(dimethylamino)propane-1,2-diyl) 16-bis(2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl) di(hexadecanedioate) | nih.govacc.org |
| Therapeutic Payload | Small interfering RNA (siRNA), specifically siPLK1 | nih.govdrugbank.com |
| Target Condition | Glioma | nih.govacc.org |
| Targeting Mechanism | Hypoxia-responsiveness due to nitroimidazole groups | nih.govresearchgate.net |
| Mechanism of Action | Increased positive charge in hypoxic, low-pH environments enhances cellular uptake. | nih.govacc.org |
| Proven Efficacy | Inhibition of glioma cell growth in vitro and in vivo. | nih.govdrugbank.com |
Potential in Statin Therapy Enhancement
Statins are a primary therapy for lowering cholesterol by inhibiting the HMG-CoA reductase enzyme. pharmgkb.orgnih.gov Research is ongoing into therapies that can be used in combination with statins to further improve lipid profiles or to provide alternatives for statin-intolerant patients. acc.orgnih.gov While some dicarboxylic acid derivatives, such as bempedoic acid, are known to affect cholesterol synthesis pathways and are used in lipid-lowering therapies, there is no direct scientific evidence from the available research to suggest that this compound specifically enhances the therapeutic effects of statins. nih.govebi.ac.uk Studies have examined the effect of statins on the metabolism of various fatty acids and dicarboxylic acids, but a synergistic or enhancing relationship with this compound has not been documented. researchgate.net
Environmental Fate and Biotransformation Studies
Degradation and Transformation Studies
The degradation and transformation of this compound have been observed in different scientific studies, often as a product of the breakdown of more complex organic matter or as a metabolite in biological systems.
Studies on the degradation of humic acids, which are complex organic polymers found in soil and water, have identified this compound as one of the resulting compounds. For instance, the oxidation of peat and soil humic acids with sodium perborate (B1237305) leads to their depolymerization into smaller, soluble molecules. Subsequent analysis of these degradation products through gas chromatography-mass spectrometry (GC-MS) has confirmed the presence of this compound among other aliphatic and aromatic compounds. csic.es This suggests that the hexadecanedioic acid moiety is a structural component of these natural polymers and can be released into the environment through oxidative degradation processes.
In the context of bioremediation and biotransformation, certain microorganisms have shown the capability to interact with compounds related to this compound. For example, various yeast strains, such as Trichosporon pullulans and Cryptococcus albidus, have been studied for their ability to degrade pine wood extractives. researchgate.net this compound is listed among the numerous compounds identified in these wood extracts, and the research demonstrated that these yeasts could remove a significant portion of the extractives, implying a potential pathway for the biodegradation of this compound in environments rich in lignocellulosic biomass. researchgate.net
Furthermore, the biosynthesis of the parent dicarboxylic acid, hexadecanedioic acid, is a known enzymatic process in plants. Cell-free extracts from Vicia faba have been shown to catalyze the conversion of ω-hydroxy fatty acids into their corresponding dicarboxylic acids, which are precursors for the plant cuticle component, cutin. scispace.com This biological pathway highlights a natural origin for the C16 dicarboxylic acid backbone of this compound.
The table below summarizes key findings from studies where this compound has been identified as a degradation or transformation product.
| Research Context | Methodology | Finding | Source |
| Humic Acid Degradation | Oxidation of peat and soil humic acids with sodium perborate followed by GC-MS analysis. | This compound was identified as a degradation product of complex humic acid polymers. | csic.es |
| Biotransformation by Yeasts | Culture of yeast strains in a medium containing pine sawdust and subsequent analysis of wood extractives. | This compound was listed as a constituent of pine wood extractives that can be partially removed by yeast activity. | researchgate.net |
| Plant Biosynthesis | Enzymatic conversion of ω-hydroxy fatty acids by cell-free extracts from Vicia faba. | Demonstration of the natural synthesis pathway for hexadecanedioic acid, the parent acid of this compound. | scispace.com |
Comparison with other Phthalate (B1215562) Esters (e.g., Dimethyl Phthalate Esters)
To understand the potential environmental impact of this compound, it is useful to compare it with structurally different but functionally related compounds like dimethyl phthalate (DMP). DMP is a short-chain aromatic dicarboxylic acid ester and a well-known plasticizer. ontosight.aiwikipedia.org Its environmental behavior and toxicological profile have been extensively studied. wikipedia.orgcanada.canih.govauctoresonline.org
Dimethyl phthalate is recognized as an endocrine disruptor and its widespread presence in the environment, due to its release from plastics and various consumer products, is a significant concern. ontosight.aiwikipedia.orgauctoresonline.org It can be found in water and soil, and its metabolites can also pose health risks. ontosight.ainih.gov Studies have shown that while DMP is persistent in the air, it is not considered persistent in water, soil, or sediment. canada.ca Under anaerobic, sulfate-reducing conditions, DMP does not mineralize but transforms into monomethyl phthalate and phthalic acid, which can accumulate in the environment. nih.gov
In contrast, this compound is an aliphatic dicarboxylic acid ester. Dicarboxylic acid esters as a class are often characterized by their good thermal stability, low volatility, and low toxicity. researchgate.net This suggests that this compound may have a more favorable environmental and toxicological profile compared to aromatic phthalate esters like DMP. While specific data on the environmental persistence and endocrine-disrupting potential of this compound is limited, the general properties of aliphatic dicarboxylic acid esters point towards better biodegradability and lower biological impact. The straight-chain structure of this compound may make it more amenable to microbial degradation compared to the aromatic ring structure of dimethyl phthalate.
The following table provides a comparative overview of this compound and dimethyl phthalate based on available data.
| Feature | This compound | Dimethyl Phthalate (DMP) | Sources |
| Chemical Structure | Aliphatic dicarboxylic acid ester | Aromatic dicarboxylic acid ester (Phthalate) | wikipedia.orgnih.gov |
| Natural Occurrence | Identified as a degradation product of humic acids and in plant extracts. | Does not occur naturally in the environment, but can be a degradation product of other phthalates. | csic.esresearchgate.netcanada.ca |
| Primary Sources in Environment | Natural degradation processes, potential use in specific applications. | Leaching from plastics (e.g., PVC), use in cosmetics, inks, and other consumer products. | csic.eswikipedia.orgresearchgate.net |
| Environmental Persistence | Specific data is limited, but aliphatic esters are generally considered biodegradable. | Persistent in air; not persistent in water, soil, or sediment. Can accumulate as metabolites in anaerobic conditions. | canada.canih.govresearchgate.net |
| Known Biological Effects | Low toxicity is generally expected for this class of compounds. | Endocrine disruptor; linked to various health issues. Irritant upon acute exposure. | wikipedia.orgnih.govresearchgate.netepa.gov |
Future Research Directions and Emerging Trends
Development of Sustainable Synthetic Routes
The traditional synthesis of dimethyl hexadecanedioate (B1242263) typically involves the esterification of hexadecanedioic acid with methanol (B129727), often using an acid catalyst. echemi.comontosight.ai While effective, this method relies on starting materials that may be derived from petrochemical sources. A significant future trend is the development of greener, more sustainable synthetic pathways.
One promising approach involves the use of bio-based feedstocks. Research into the conversion of fatty acid methyl esters (FAMEs), which can be derived from renewable plant oils, into dibasic esters through processes like metathesis is gaining traction. wur.nlrsc.org For instance, methyl oleate (B1233923) has been successfully converted into a monounsaturated dibasic ester using a ruthenium-based catalyst. rsc.org Further research could adapt these methods for the specific production of dimethyl hexadecanedioate, potentially from other bio-based long-chain fatty acids.
Another avenue for sustainable synthesis is exploring novel catalytic systems that are more environmentally friendly and efficient. This includes the development of catalysts that can operate under milder conditions, reduce waste, and be easily recycled. The direct synthesis of dialkyl carbonates from CO2 and alcohols, while a different reaction, showcases a move toward utilizing waste CO2 as a C1 feedstock, a strategy that could inspire future routes to dicarboxylic acids and their esters. cardiff.ac.ukrsc.orgmdpi.com Electrolytic methods, such as the crossed Kolbe electrolytic condensation of monomethyl esters of dicarboxylic acids, also present an alternative route for producing dimethyl esters of higher dibasic acids and could be optimized for sustainability. google.com
| Synthesis Approach | Description | Potential Advantages | Research Focus |
| Bio-based Feedstocks | Utilization of renewable resources like fatty acid methyl esters (FAMEs) from plant oils. wur.nlrsc.org | Reduced reliance on fossil fuels, lower carbon footprint. | Optimizing metathesis and other conversion processes for high-yield this compound production. |
| Advanced Catalysis | Development of novel, reusable, and environmentally benign catalysts. | Increased efficiency, milder reaction conditions, reduced waste generation. mdpi.com | Designing catalysts for direct, selective synthesis from sustainable starting materials. |
| Electrolytic Synthesis | Crossed Kolbe electrolytic condensation of shorter-chain monomethyl dicarboxylates. google.com | Potential for using electricity from renewable sources. | Improving selectivity and energy efficiency for industrial-scale production. |
| CO2 Utilization | Inspired by green chemistry principles, exploring routes that incorporate CO2 as a raw material. cardiff.ac.ukrsc.org | Valorization of a greenhouse gas, creating a more circular economy. | Investigating novel carboxylation reactions for long-chain hydrocarbons. |
Advanced Applications in Bio-based Polymers and Materials
This compound serves as a valuable monomer in the synthesis of polymers, particularly polyesters and polyamides. echemi.comontosight.ai Its long 16-carbon chain imparts unique properties such as flexibility, durability, and chemical resistance to the resulting polymers. echemi.com Future research will focus on leveraging these characteristics to develop advanced bio-based polymers and materials.
The demand for high-performance, sustainable materials is growing in sectors like packaging, textiles, and automotive industries. ontosight.ai this compound is a prime candidate for creating bio-polyesters that can replace their petrochemical-based counterparts. Research is needed to explore its copolymerization with other bio-based monomers to fine-tune material properties for specific applications, such as creating biodegradable plastics or high-strength fibers. Its use in bio-based polycarbonate ester resins is also an emerging area of interest. epo.org
Furthermore, its application as a component in lubricants and greases is an area ripe for expansion. ontosight.aiwur.nl Its high thermal stability and lubricity make it a promising bio-based alternative to conventional lubricant basestocks. ontosight.airsc.org Future studies will likely focus on formulating advanced lubricants where this compound-derived esters can meet demanding viscosity and performance specifications for heavy-duty applications. rsc.org
| Application Area | Role of this compound | Desired Material Properties | Future Research Direction |
| Bio-Polyesters | Monomer | Flexibility, durability, biodegradability, chemical resistance. echemi.com | Copolymerization with other bio-monomers to create tailored polymers for packaging, textiles, and coatings. echemi.comontosight.ai |
| Bio-Polyamides | Monomer | High strength, thermal stability. ontosight.ai | Synthesis of novel polyamides for automotive and engineering applications. |
| Lubricants & Greases | Basestock precursor | High thermal stability, good lubricity, favorable viscosity index. ontosight.airsc.org | Formulation of 100% bio-derived lubricants meeting industrial viscosity grades (e.g., VG32, VG46). rsc.org |
| Personal Care Products | Emollient, Moisturizer | Moisturizing properties. ontosight.ai | Exploring its use in high-end cosmetic and skincare formulations. |
Deeper Exploration of Biological Roles and Mechanisms of Action
While much of the focus has been on its industrial applications, emerging evidence suggests that hexadecanedioate, the parent dicarboxylic acid of this compound, is biologically active. It is involved in fatty acid metabolism and has been linked to various physiological and pathological processes. nih.govejgo.net This opens up a compelling new frontier for research: a deeper exploration of the specific biological roles and mechanisms of action of this compound itself.
Metabolomic studies have identified hexadecanedioate in human plasma and have associated its levels with conditions like hypertension and endometrial cancer. nih.govejgo.netahajournals.org Specifically, it has been implicated in pathways related to blood pressure regulation. nih.govahajournals.org Other research points to its involvement in fatty acid oxidation, with altered levels observed in asthma and in preclinical models of Alzheimer's disease. mdpi.comnih.gov These findings suggest that hexadecanedioate and its derivatives may serve as important signaling molecules or biomarkers. medchemexpress.eumedchemexpress.com
Future research must focus on several key questions. First, it is crucial to determine how this compound is metabolized in biological systems and whether it acts as a pro-drug for hexadecanedioate or has its own distinct activities. Understanding its transport across cell membranes and its interaction with cellular receptors and enzymes is essential. For example, hexadecanedioate is known to inhibit organic anion-transporting polypeptides, a mechanism that warrants further investigation. ejgo.net Elucidating these pathways could reveal novel therapeutic targets for metabolic diseases.
Integration with Artificial Intelligence and Computational Chemistry for Predictive Modeling
The complexity of chemical synthesis, polymer science, and biological systems presents a perfect opportunity for the integration of artificial intelligence (AI) and computational chemistry. researchgate.netaganitha.ai These powerful tools are set to revolutionize the study of compounds like this compound by enabling predictive modeling and accelerating the pace of discovery. nih.govreddit.com
In the realm of sustainable synthesis , AI algorithms can be used to predict the most efficient reaction pathways, identify optimal catalysts, and model reaction kinetics, thereby reducing the need for extensive and time-consuming laboratory experiments. aganitha.ai This can significantly speed up the development of green manufacturing processes.
For materials science , computational chemistry can simulate the polymerization of this compound and predict the physicochemical properties of the resulting polymers. researchgate.net By modeling how the diester's structure influences material characteristics like tensile strength, thermal stability, or biodegradability, researchers can design novel bio-based materials with desired functionalities before they are ever synthesized in a lab.
In biology and medicine , AI can analyze large metabolomic datasets to identify complex correlations between this compound levels and disease states, uncovering novel biomarkers and biological pathways. ed.ac.uk Furthermore, molecular dynamics simulations can model the interaction of this compound with proteins, such as enzymes or receptors, to elucidate its mechanism of action at the molecular level. aganitha.ai This approach is crucial for understanding its potential therapeutic effects and for designing new drugs. nih.gov The convergence of AI, computational chemistry, and experimental work promises a future of rapid, targeted innovation in the research and application of this compound. aganitha.ai
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying dimethyl hexadecanedioate in biological samples?
- Methodological Answer : Gas chromatography (GC) with flame ionization detection or mass spectrometry (GC-MS) is commonly used for quantification due to its sensitivity for lipid-soluble metabolites. Thin-layer chromatography (TLC) can serve as a preliminary screening tool. Calibration curves should be constructed using certified reference standards (e.g., ≥98% purity) to ensure accuracy. Internal standards (e.g., deuterated analogs) are critical for correcting matrix effects in plasma or serum .
Q. How is this compound associated with systolic blood pressure (SBP) in observational studies?
- Methodological Answer : In cohort studies, linear regression models adjusted for age, sex, and BMI are used to assess associations. For example, in the TwinsUK cohort, hexadecanedioate showed a β-coefficient of 1.42 (95% CI: 0.37–2.47, P=0.01) for SBP after covariate adjustment. Replication in independent cohorts (e.g., KORA and Hertfordshire) is essential to validate findings .
Advanced Research Questions
Q. What experimental designs are suitable for investigating causal relationships between this compound and blood pressure regulation?
- Methodological Answer :
-
In vivo models : Use rodent studies to measure vascular reactivity. For example, mesenteric arteries from hexadecanedioate-treated rats exhibited increased sensitivity to noradrenaline (AUC: 100.8±9.3 vs. 81.7±8.8 in controls, P=0.013), indicating a direct vascular effect .
-
Human metabolomics : Integrate Mendelian randomization (MR) with metabolomic profiling to infer causality while accounting for confounding factors .
Table 1 : Key Parameters in Rat Vascular Reactivity Studies
Parameter Control Group Hexadecanedioate Group P-value Noradrenaline AUC 81.7 ± 8.8 100.8 ± 9.3 0.013 Carbachol Relaxation (%) 78.2 ± 6.1 75.4 ± 7.2 NS Source: Adapted from Menni et al. (2015)
Q. How can researchers resolve contradictory findings on hexadecanedioate’s role in cardiometabolic health?
- Methodological Answer :
- Systematic meta-analysis : Pool data from cohorts with harmonized endpoints (e.g., all-cause mortality, hypertension incidence). For instance, hexadecanedioate was linked to elevated SBP in Europeans (β=1.42–1.58, P<0.05) but showed sex-specific benefits in exercise studies .
- Pathway analysis : Use KEGG or WikiPathways to contextualize metabolite roles. Hexadecanedioate is implicated in fatty acid ω-oxidation (KEGG #00073), which may explain its dual associations with BP and mortality .
Q. What statistical approaches are optimal for adjusting confounding variables in metabolomic studies of hypertension?
- Methodological Answer :
- Multivariate Cox models : Adjust for age, sex, BMI, and comorbidities. In TwinsUK, hexadecanedioate’s hazard ratio for mortality was 1.71 (95% CI: 1.09–2.68) after full adjustment .
- Machine learning : Apply LASSO regression or random forests to identify metabolite clusters predictive of hypertension, prioritizing variables with permutation importance >1.0 .
Table 2 : Adjusted Hazard Ratios for All-Cause Mortality (TwinsUK Cohort)
Q. How should researchers design replication studies to validate hexadecanedioate’s association with blood pressure?
- Methodological Answer :
- Cohort selection : Use independent populations with diverse demographics (e.g., KORA S4 [n=1,494] and Hertfordshire [n=1,515]) to assess generalizability .
- Pre-registration : Define primary endpoints (e.g., SBP/DBP) and analytical pipelines in advance to reduce Type I error.
Q. What metabolomic integration strategies are effective for studying this compound in multi-omics frameworks?
- Methodological Answer :
- Cross-omics correlation : Pair metabolomic data with transcriptomic/proteomic datasets to identify upstream regulators (e.g., CYP4A11 in ω-oxidation) .
- Network analysis : Use weighted gene co-expression networks (WGCNA) to cluster metabolites and clinical traits, highlighting hub metabolites like hexadecanedioate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
